2-Bromophenethyl methanesulfonate
Description
2-Bromophenethyl methanesulfonate (C₉H₁₁BrO₃S) is an organobromine compound featuring a methanesulfonate ester group attached to a phenethyl moiety substituted with bromine at the ortho position. The methanesulfonate group (-OSO₂CH₃) serves as a leaving group, making the compound a potent alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H11BrO3S |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |
InChI Key |
JCQOJOSYZAGBGX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
- Methyl methanesulfonate (MMS, C₂H₆O₃S) : A well-studied alkylating agent used in genetic toxicology research.
- Lead methanesulfonate (Pb(CH₃SO₃)₂) : A heavy metal-containing compound with industrial applications.
- Ethyl methanesulfonate (EMS, C₃H₈O₃S) : A mutagenic agent similar to MMS but with a longer alkyl chain.
- Phenethyl methanesulfonate (C₉H₁₂O₃S): A non-brominated analog of 2-bromophenethyl methanesulfonate.
Comparative Data Table
*Inferred based on aromatic substituent increasing molecular weight.
Reactivity and Mechanism
- Steric hindrance from the bulky phenethyl group may limit accessibility in some reactions.
- MMS and EMS: Smaller alkyl groups (methyl/ethyl) enable rapid diffusion across cell membranes, making them potent genotoxins. MMS exhibits a p53-normalized concentration of 200 μM in DNA damage studies .
- Lead methanesulfonate : Reactivity driven by lead’s electrochemical properties rather than alkylation; used in electroplating .
Toxicological Profiles
- This compound : Expected to combine alkylating toxicity (similar to MMS) with bromine-associated risks (e.g., bioaccumulation). Direct data are lacking, necessitating caution.
- MMS : Induces DNA strand breaks and p53 activation at 200 μM, with a steep dose-response curve .
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